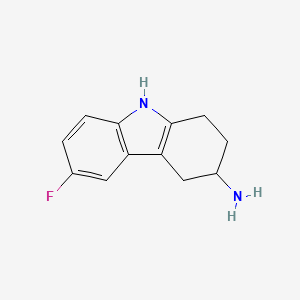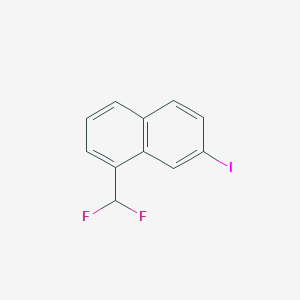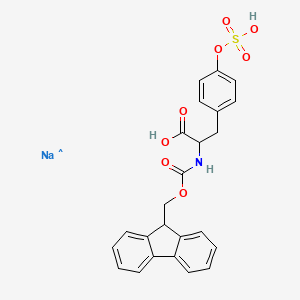
Fmoc-Tyr(SO3Na)-OH.H2O
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Tyr(SO3Na)-OH.H2O: is a derivative of tyrosine, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a sulfonate group. This compound is primarily used in peptide synthesis, particularly in the synthesis of sulfotyrosine-containing peptides. The Fmoc group is a widely used protecting group in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyr(SO3Na)-OH.H2O typically involves the protection of the tyrosine hydroxyl group with a sulfonate group, followed by the introduction of the Fmoc group. The process can be summarized as follows:
Protection of Tyrosine: The hydroxyl group of tyrosine is protected by reacting it with a sulfonating agent, such as chlorosulfonic acid, to form the sulfonate ester.
Introduction of Fmoc Group: The amino group of the protected tyrosine is then reacted with Fmoc chloride in the presence of a base, such as diisopropylethylamine (DIPEA), to introduce the Fmoc protecting group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The compound is typically purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
化学反应分析
Types of Reactions: Fmoc-Tyr(SO3Na)-OH.H2O undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine, revealing the free amino group for further peptide coupling.
Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptide fragments.
Sulfonation Reactions: The sulfonate group can undergo substitution reactions, where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Carbodiimides, such as N,N’-diisopropylcarbodiimide (DIC), and coupling reagents like HOBt (1-hydroxybenzotriazole) are used for peptide bond formation.
Substitution: Nucleophiles, such as amines or thiols, can be used to replace the sulfonate group under appropriate conditions.
Major Products:
Deprotected Tyrosine Derivatives: Removal of the Fmoc group yields free amino tyrosine derivatives.
Peptide Chains: Coupling reactions result in the formation of longer peptide chains.
Substituted Tyrosine Derivatives: Substitution reactions yield tyrosine derivatives with different functional groups.
科学研究应用
Chemistry: Fmoc-Tyr(SO3Na)-OH.H2O is used in the synthesis of sulfotyrosine-containing peptides, which are important for studying protein-protein interactions and enzyme-substrate interactions.
Biology: In biological research, sulfotyrosine-containing peptides are used to investigate the role of tyrosine sulfation in protein function and signaling pathways.
Medicine: The compound is used in the development of peptide-based therapeutics and diagnostic tools
Industry: this compound is utilized in the production of custom peptides for research and pharmaceutical applications. It is also used in the development of peptide-based materials with unique properties.
作用机制
Mechanism: The mechanism of action of Fmoc-Tyr(SO3Na)-OH.H2O involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group during peptide bond formation and is removed under basic conditions to reveal the free amino group for further reactions.
Molecular Targets and Pathways: The sulfonate group of the compound mimics the natural sulfation of tyrosine residues in proteins. This modification can affect protein-protein interactions, enzyme activity, and signaling pathways. Sulfotyrosine-containing peptides can interact with specific receptors or enzymes, influencing their function and activity.
相似化合物的比较
Fmoc-Tyr(PO3H2)-OH: A phosphorylated derivative of tyrosine used in the synthesis of phosphotyrosine-containing peptides.
Fmoc-Tyr(PO(OBzl)OH)-OH: Another phosphorylated tyrosine derivative with a benzyl-protected phosphate group.
Fmoc-Phe(SO3Na)-OH: A sulfonated derivative of phenylalanine used in the synthesis of sulfophenylalanine-containing peptides.
Uniqueness: Fmoc-Tyr(SO3Na)-OH.H2O is unique due to its sulfonate group, which mimics the natural sulfation of tyrosine residues in proteins. This modification is crucial for studying the role of tyrosine sulfation in biological processes and for developing peptide-based therapeutics and materials.
属性
分子式 |
C24H21NNaO8S |
|---|---|
分子量 |
506.5 g/mol |
InChI |
InChI=1S/C24H21NO8S.Na/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31); |
InChI 键 |
NRWWLTREFOXIDB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)O)C(=O)O.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


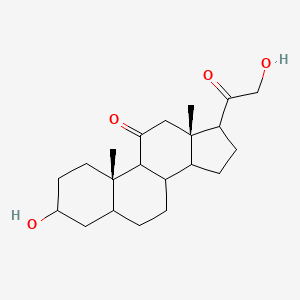
![[5-oxo-5-(N-phenylanilino)pent-3-en-2-yl] 3-(1,4-dioxaspiro[4.5]decan-7-yl)prop-2-enoate](/img/structure/B14794163.png)
![1-{3-[(6-Aminoquinolin-4-Yl)amino]phenyl}-3-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14794164.png)
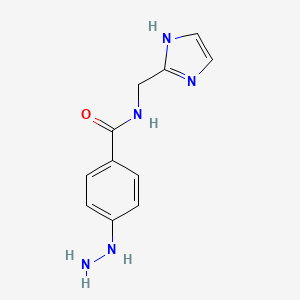
![2-[(5R,10S,13R,14R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B14794176.png)

![[(3R,7S,10R,11S,16R)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate](/img/structure/B14794194.png)
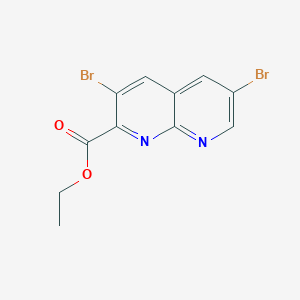
![3,3,9-Trimethyl-7-azatricyclo[4.3.0.02,4]nona-1(6),8-diene](/img/structure/B14794204.png)
![2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14794205.png)
![1-(4-fluorophenyl)-5-((4-hydroxypiperidin-4-yl)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B14794210.png)
![tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate](/img/structure/B14794217.png)
